N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
Brand Name:
Vulcanchem
CAS No.:
878713-76-9
VCID:
VC0502071
InChI:
InChI=1S/C16H16ClN5O2/c1-23-14-8-4-6-11(9-18-16-19-21-22-20-16)15(14)24-10-12-5-2-3-7-13(12)17/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22)
SMILES:
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNC3=NNN=N3
Molecular Formula:
C16H16ClN5O2
Molecular Weight:
345.78g/mol
N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
CAS No.: 878713-76-9
Main Products
VCID: VC0502071
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.78g/mol
CAS No. | 878713-76-9 |
---|---|
Product Name | N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine |
Molecular Formula | C16H16ClN5O2 |
Molecular Weight | 345.78g/mol |
IUPAC Name | N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine |
Standard InChI | InChI=1S/C16H16ClN5O2/c1-23-14-8-4-6-11(9-18-16-19-21-22-20-16)15(14)24-10-12-5-2-3-7-13(12)17/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22) |
Standard InChIKey | NCYMNUROEKQRBA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNC3=NNN=N3 |
Canonical SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNC3=NNN=N3 |
PubChem Compound | 4727173 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume